molecular formula C13H18N6O B5438908 N-[(1S*,2R*)-2-aminocyclobutyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

N-[(1S*,2R*)-2-aminocyclobutyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No.: B5438908
M. Wt: 274.32 g/mol
InChI Key: FUGACOOSQWJCCA-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[(1S*,2R*)-2-aminocyclobutyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential medicinal properties .

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, potential biological activities, and safety profile. Given the potential medicinal properties of similar compounds , this compound could be of interest in the field of medicinal chemistry.

Properties

IUPAC Name

N-[(1S,2R)-2-aminocyclobutyl]-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-7(2)11-5-10(18-13-15-6-16-19(11)13)12(20)17-9-4-3-8(9)14/h5-9H,3-4,14H2,1-2H3,(H,17,20)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGACOOSQWJCCA-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)NC3CCC3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NC2=NC=NN12)C(=O)N[C@H]3CC[C@H]3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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